molecular formula C11H9ClOS B8794221 [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol

[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol

Cat. No.: B8794221
M. Wt: 224.71 g/mol
InChI Key: PZVILWVUPJTMJU-UHFFFAOYSA-N
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Description

[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the aldehyde groups to alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to remove the chlorophenyl group or to modify the thiophene ring.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield [5-(4-Chlorophenyl)thiophen-2-yl]methanone, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further investigation in pharmacology.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, leading to the development of new drugs.

Industry

Industrially, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol.

    4-Chlorobenzaldehyde: Another precursor used in the synthesis.

    [5-(4-Chlorophenyl)thiophen-2-yl]methanone: An oxidized derivative of the compound.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of a chlorophenyl group and a thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

[5-(4-chlorophenyl)thiophen-2-yl]methanol

InChI

InChI=1S/C11H9ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2

InChI Key

PZVILWVUPJTMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(4-Chloro-phenyl)-thiophene-2-carbaldehyde (5 g, 22.45 mmol) in methanol (250 ml) at 0° C. under an atmosphere of nitrogen was added sodium borohydride (1.02 g, 26.94 mmol) portionwise over a period of 5 minutes. The reaction was then allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched with saturated aqueous ammonium chloride solution (100 ml) and stirred for 5 minutes, before the methanol is removed under reduced pressure. The resulting heterogeneous mixture was then extracted with ethyl acetate (2×100 ml), the combined organics dried over magnesium sulphate and the solvent removed under reduced pressure to give [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol (4.89 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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